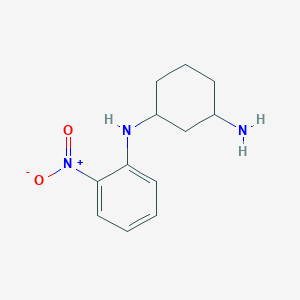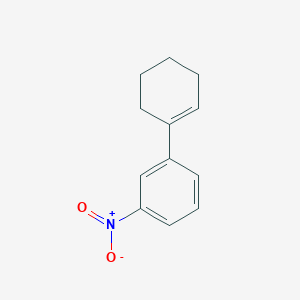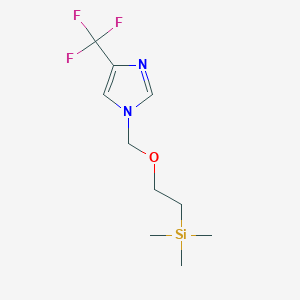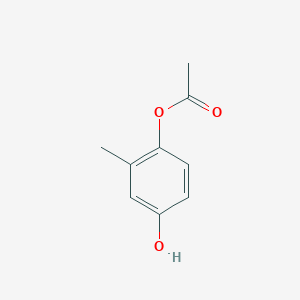
4-HYDROXY-2-METHYLPHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HYDROXY-2-METHYLPHENYL ACETATE: is a chemical compound with the molecular formula C9H10O3. It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-HYDROXY-2-METHYLPHENYL ACETATE can be synthesized through the esterification of 4-hydroxyphenylacetic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of methyl-4-hydroxyphenyl acetate follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 4-hydroxyphenylacetic acid to a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-HYDROXY-2-METHYLPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl acetates.
Wissenschaftliche Forschungsanwendungen
4-HYDROXY-2-METHYLPHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial properties.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of methyl-4-hydroxyphenyl acetate involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of the tobacco mosaic virus by interfering with the viral replication process. The compound’s hydroxyl group plays a crucial role in its binding to the viral proteins, thereby preventing the virus from replicating .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylacetic acid: The parent compound from which methyl-4-hydroxyphenyl acetate is derived.
Methyl-4-methoxyphenyl acetate: A similar ester with a methoxy group instead of a hydroxyl group.
4-Hydroxybenzyl alcohol: A related compound with a hydroxyl group and a benzyl alcohol moiety.
Uniqueness: 4-HYDROXY-2-METHYLPHENYL ACETATE is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to inhibit viral activity and its use as an intermediate in various synthetic processes highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(4-hydroxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C9H10O3/c1-6-5-8(11)3-4-9(6)12-7(2)10/h3-5,11H,1-2H3 |
InChI-Schlüssel |
RPBYFWCDWKXDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


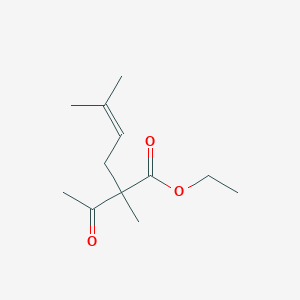
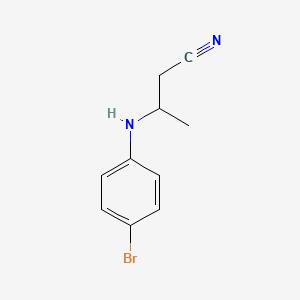
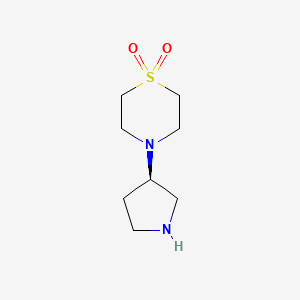
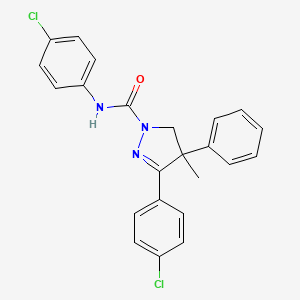
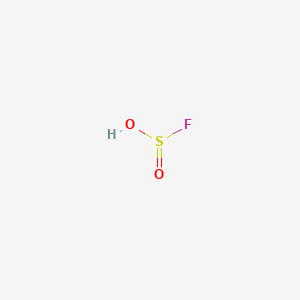
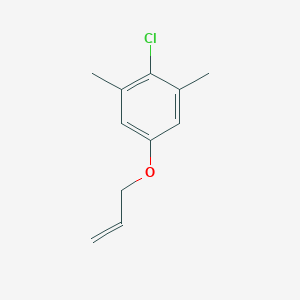
![2-(2-oxo-2-[2,5-dimethylphenyl]ethylthio)pyridine N-oxide](/img/structure/B8408615.png)
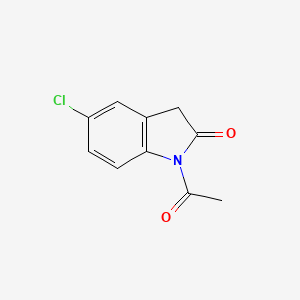
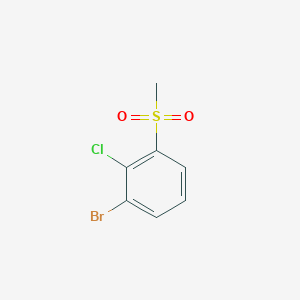
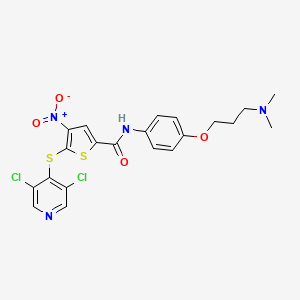
![tert-butyl 2-[7-hydroxy-6-methoxy-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B8408659.png)
